molecular formula C22H24BrNO5 B11448315 3-Ethyl 6-methyl 4-(4-bromophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-(4-bromophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11448315
M. Wt: 462.3 g/mol
InChI Key: LIXIKWOHZARZKV-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-(4-bromophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-(4-bromophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in ethanol or methanol as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-(4-bromophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Ethyl 6-methyl 4-(4-bromophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-(4-bromophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-Ethyl 4-(4-bromophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Properties

Molecular Formula

C22H24BrNO5

Molecular Weight

462.3 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(4-bromophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H24BrNO5/c1-5-29-22(27)17-12(3)24-15-10-11(2)16(21(26)28-4)20(25)19(15)18(17)13-6-8-14(23)9-7-13/h6-9,11,16,18,24H,5,10H2,1-4H3

InChI Key

LIXIKWOHZARZKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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